molecular formula C21H23Cl2N3O2 B10979658 N-(3-acetylphenyl)-2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]acetamide

N-(3-acetylphenyl)-2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]acetamide

Cat. No. B10979658
M. Wt: 420.3 g/mol
InChI Key: FZFLSIDAAHKAKX-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]acetamide: is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a piperazine ring substituted with a dichlorobenzyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Piperazine Ring Formation: The piperazine ring is formed by reacting the acetylated phenyl compound with piperazine under controlled conditions.

    Dichlorobenzyl Substitution: The final step involves the substitution of the piperazine ring with a dichlorobenzyl group using a chlorinating agent such as thionyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-acetylphenyl)-2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of new substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: N-(3-acetylphenyl)-2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound can be used as a probe to study the interactions of piperazine derivatives with biological targets. It can also be used to investigate the effects of dichlorobenzyl substitution on biological activity.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug discovery.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as receptors or enzymes. The piperazine ring and dichlorobenzyl group are likely to play a key role in these interactions, potentially affecting the compound’s binding affinity and specificity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds:

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-(decyloxy)benzamide
  • N-(3-acetylphenyl)decanamide

Comparison: N-(3-acetylphenyl)-2-[4-(3,4-dichlorobenzyl)piperazin-1-yl]acetamide is unique due to the presence of the piperazine ring and dichlorobenzyl substitution. These structural features differentiate it from other similar compounds, potentially leading to different chemical reactivity and biological activity. The dichlorobenzyl group, in particular, may enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets.

properties

Molecular Formula

C21H23Cl2N3O2

Molecular Weight

420.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]acetamide

InChI

InChI=1S/C21H23Cl2N3O2/c1-15(27)17-3-2-4-18(12-17)24-21(28)14-26-9-7-25(8-10-26)13-16-5-6-19(22)20(23)11-16/h2-6,11-12H,7-10,13-14H2,1H3,(H,24,28)

InChI Key

FZFLSIDAAHKAKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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